4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one
Description
Properties
CAS No. |
17622-47-8 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4,5-dimethyl-4-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16O/c1-11-10-13(15)8-9-14(11,2)12-6-4-3-5-7-12/h3-9,11H,10H2,1-2H3 |
InChI Key |
SXRDHLFCILIDEA-UHFFFAOYSA-N |
SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
Canonical SMILES |
CC1CC(=O)C=CC1(C)C2=CC=CC=C2 |
Synonyms |
4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one |
Origin of Product |
United States |
Stereochemical Aspects in 4,5 Dimethyl 4 Phenyl 2 Cyclohexen 1 One Research
Control of Stereochemistry in Cyclohexenone Synthesis
The construction of the chiral centers at the C4 and C5 positions of 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one requires sophisticated synthetic strategies. The primary goal is to achieve high levels of both enantioselectivity, the preferential formation of one of two enantiomers, and diastereoselectivity, the selective formation of one of two or more diastereomers.
Enantioselective and Diastereoselective Synthesis Methods
The asymmetric synthesis of substituted cyclohexenones often employs methodologies that can establish multiple stereocenters in a controlled manner. While specific literature on the enantioselective synthesis of this compound is not extensively available, general approaches for analogous structures provide insight into potential synthetic routes.
One common strategy involves the use of chiral pool synthesis , starting from readily available enantiopure natural products. However, for a structure like this compound, this approach may not be straightforward.
More prevalent are methods involving asymmetric catalysis , where a small amount of a chiral catalyst directs the reaction to produce a large amount of an enantiomerically enriched product. For instance, asymmetric Michael additions to prochiral enones or Robinson annulations catalyzed by chiral proline derivatives or other organocatalysts are powerful tools for the enantioselective synthesis of cyclohexenone frameworks.
Furthermore, diastereoselective reactions are critical when a molecule already contains a stereocenter and a new one is being introduced. The existing stereocenter can influence the stereochemical outcome of the reaction, a phenomenon known as substrate-controlled diastereoselection. For the synthesis of this compound, if one of the stereocenters is set first, the introduction of the second can be directed by the stereochemistry of the first.
Role of Chiral Auxiliaries and Asymmetric Catalysis in Stereocontrol
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the diastereoselective introduction of the methyl and phenyl groups. For example, Evans' chiral oxazolidinone auxiliaries are widely used to direct aldol (B89426) reactions and alkylations with high diastereoselectivity.
Asymmetric catalysis offers a more elegant and atom-economical approach to stereocontrol. Chiral catalysts, which can be metal complexes with chiral ligands or purely organic molecules (organocatalysts), create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. For the synthesis of substituted cyclohexenones, various catalytic systems have been developed. For example, copper-catalyzed asymmetric conjugate additions of Grignard reagents to enones have shown high enantioselectivities. Rhodium-catalyzed asymmetric 1,4-additions of organoboronic acids to enones also represent a powerful method for creating chiral centers in cyclic systems.
| Catalyst Type | Example | Potential Application in Synthesis |
| Organocatalyst | Proline and its derivatives | Asymmetric Robinson annulation to form the cyclohexenone ring |
| Metal-Ligand Complex | Copper-phosphine complexes | Asymmetric conjugate addition of a methyl group to a phenyl-substituted enone precursor |
| Metal-Ligand Complex | Rhodium-chiral diene complexes | Asymmetric 1,4-addition of a phenylboronic acid to a dimethyl-substituted enone precursor |
Diastereomeric Outcomes in Cycloaddition and Cyclization Reactions
Cycloaddition and cyclization reactions are powerful strategies for the construction of cyclic systems like cyclohexenones, often with excellent control over stereochemistry.
Diels-Alder reactions , a type of [4+2] cycloaddition, are particularly useful for forming six-membered rings. The stereochemistry of the starting diene and dienophile is transferred to the product with high fidelity. For the synthesis of this compound, a suitably substituted diene could react with a dienophile to form the cyclohexene (B86901) ring with the desired relative stereochemistry of the methyl and phenyl groups. The endo/exo selectivity of the Diels-Alder reaction, governed by secondary orbital interactions and steric effects, would be a key factor in determining the diastereomeric outcome.
Intramolecular cyclization reactions , such as the Nazarov cyclization or radical cyclizations, can also be employed. The stereochemical outcome of these reactions is often dictated by the conformation of the acyclic precursor and the transition state geometry of the cyclization step. For instance, a stereocenter already present in the acyclic precursor can direct the formation of a new stereocenter during the ring-closing process, leading to a high degree of diastereoselectivity.
Analysis of Stereoisomer Ratios and Enantiomeric Excess in Reaction Products
Following a stereoselective synthesis, it is crucial to accurately determine the ratio of the different stereoisomers formed. This is typically done by measuring the diastereomeric ratio (d.r.) and the enantiomeric excess (e.e.).
Diastereomeric ratio can often be determined directly from the crude reaction mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The different diastereomers will have distinct sets of signals in the NMR spectrum, and the ratio of the integrals of these signals corresponds to the ratio of the diastereomers.
Enantiomeric excess is a measure of the purity of an enantiomerically enriched sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. The determination of e.e. requires a chiral environment that can distinguish between the two enantiomers. This is commonly achieved using:
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Gas Chromatography (GC) : The sample is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase and therefore have different retention times, allowing for their separation and quantification.
NMR spectroscopy with chiral shift reagents or chiral solvating agents : These agents form temporary diastereomeric complexes with the enantiomers, which results in different chemical shifts for corresponding protons in the NMR spectrum, enabling their quantification.
A hypothetical analysis of a reaction product leading to this compound is presented in the table below.
| Analytical Technique | Parameter Measured | Hypothetical Result | Interpretation |
| 1H NMR Spectroscopy | Integration of distinct proton signals for each diastereomer | Diastereomer A: 85%, Diastereomer B: 15% | The reaction has a diastereomeric ratio of 85:15. |
| Chiral HPLC | Peak area for each enantiomer of the major diastereomer | Enantiomer (+): 95%, Enantiomer (-): 5% | The major diastereomer has an enantiomeric excess of 90%. |
Computational and Spectroscopic Investigation of 4,5 Dimethyl 4 Phenyl 2 Cyclohexen 1 One
Computational Chemistry Approaches
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an atomic level. For 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one, these methods can offer insights into its electronic structure, reactivity, and conformational dynamics, which are often challenging to determine experimentally.
Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic structure of molecules. It is instrumental in explaining chemical reactivity, stability, and the selectivity of reaction sites. By calculating various molecular properties, DFT can help in understanding the structure-reactivity relationships of complex organic compounds.
Chemical Potential (μ): Related to the escaping tendency of an electron from an equilibrium system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Global Electrophilicity (ω): Indicates the ability of a species to accept electrons.
Global Nucleophilicity (N): Represents the ability of a species to donate electrons.
These indices can be calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, a lower HOMO-LUMO energy gap generally implies higher reactivity.
To pinpoint the exact sites of reactivity within the this compound molecule, local reactivity descriptors are employed. Among the most insightful are the Parr functions , which are derived from the analysis of the Mulliken Atomic Spin Density. The electrophilic Parr function (P+k) and the nucleophilic Parr function (P-k) identify the most probable sites for nucleophilic and electrophilic attacks, respectively. acs.org For a substituted cyclohexenone, these functions would likely highlight the carbonyl carbon and the β-carbon of the enone system as key electrophilic sites, while the oxygen atom and potentially the α-carbon could act as nucleophilic centers.
| Descriptor | Formula | Description |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Chemical Hardness (η) | ELUMO - EHOMO | Indicates resistance to charge transfer. |
| Global Electrophilicity (ω) | μ2 / (2η) | Quantifies the electrophilic character of a molecule. |
| Global Nucleophilicity (N) | EHOMO(Nu) - EHOMO(TCE) | Measures the nucleophilic character relative to a reference. |
The presence of a phenyl group in this compound introduces the possibility of non-covalent interactions, specifically π-π stacking. These interactions, arising from the alignment of aromatic rings, can significantly influence the supramolecular assembly and crystal packing of the compound. The strength and geometry of these interactions can be investigated using computational methods.
DFT calculations can be employed to model the dimer of this compound and determine the preferred orientation of the phenyl rings (e.g., face-to-face, parallel-displaced, or T-shaped). The interaction energy of these dimers provides a quantitative measure of the stability conferred by π-π stacking. Such interactions are crucial in various chemical and biological systems, influencing everything from crystal engineering to the structure of biomolecules.
The cyclohexene (B86901) ring in this compound is not planar and can adopt various conformations. The most stable conformation is typically a half-chair. The process of ring inversion, where one half-chair conformation converts to another, is a dynamic process with a specific energy barrier. Theoretical studies, often employing DFT or ab initio methods, can map the potential energy surface of this inversion process.
For substituted cyclohexenes, the presence of bulky groups like methyl and phenyl at the C4 and C5 positions will significantly influence the conformational equilibrium and the barrier to ring inversion. Computational analysis can predict the preferred conformation (i.e., whether the substituents are in pseudo-axial or pseudo-equatorial positions) and the energy of the transition state for the ring flip. In geminally disubstituted systems like 1-methyl-1-phenylcyclohexane, the bulkier phenyl group may even prefer an axial position to minimize steric interactions. Understanding these conformational dynamics is essential as they can impact the molecule's reactivity and its interaction with other molecules.
Advanced Spectroscopic Characterization for Mechanistic Elucidation and Structural Analysis
While computational methods provide theoretical insights, spectroscopic techniques offer experimental evidence to confirm the structure and stereochemistry of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the confirmation of the carbon skeleton and the nature of the functional groups in this compound.
For stereochemical assignment, advanced NMR techniques are particularly powerful. The relative stereochemistry of the methyl and phenyl groups at the C4 and C5 positions can be determined through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This can help in determining the relative orientation of substituents on the cyclohexene ring.
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other, typically within 5 Å. An NOE between the protons of the methyl group at C5 and the phenyl group at C4 would indicate a cis relationship between these two substituents.
By comparing the experimental NMR data with theoretical predictions from computational models, a comprehensive and unambiguous structural and stereochemical assignment of this compound can be achieved.
| Technique | Information Obtained | Application to this compound |
|---|---|---|
| ¹H NMR | Chemical environment and connectivity of protons. | Confirming the presence of methyl, phenyl, and cyclohexenone protons. |
| ¹³C NMR | Chemical environment of carbon atoms. | Identifying the carbonyl, olefinic, and aliphatic carbons. |
| COSY | Proton-proton coupling correlations. | Establishing the connectivity of protons within the cyclohexene ring. |
| NOESY/ROESY | Through-space proximity of protons. | Determining the relative stereochemistry of the methyl and phenyl groups. |
Mass Spectrometry for Product Identification and Purity Assessment
Mass spectrometry serves as a critical tool for determining the molecular weight and fragmentation pattern of this compound, thereby confirming its identity and assessing its purity. The electron ionization (EI) mass spectrum is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its molecular formula, C₁₄H₁₆O.
The fragmentation of the molecular ion is anticipated to follow pathways characteristic of cyclic ketones and phenyl-substituted compounds. A primary fragmentation mechanism for cyclic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. thieme-connect.de For this compound, this would involve cleavage of the C1-C2 or C1-C6 bonds. Subsequent loss of neutral fragments such as CO (carbon monoxide) and C₂H₄ (ethene) from the resulting radical cations would lead to the formation of various fragment ions.
The presence of the phenyl group is expected to give rise to characteristic aromatic fragment ions. For instance, cleavage of the bond between the phenyl group and the cyclohexenone ring could generate a phenyl cation (C₆H₅⁺) or related aromatic species. The fragmentation pattern provides a molecular fingerprint, allowing for the unambiguous identification of the compound.
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| Fragment Ion | Predicted m/z | Possible Neutral Loss |
| [C₁₄H₁₆O]⁺ (M⁺) | 200 | - |
| [M - CH₃]⁺ | 185 | CH₃• |
| [M - CO]⁺ | 172 | CO |
| [M - C₂H₄]⁺ | 172 | C₂H₄ |
| [C₆H₅]⁺ | 77 | C₈H₁₁O• |
Note: This data is predictive and based on common fragmentation patterns of related structures.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Conjugation Studies
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable insights into the functional groups and extent of conjugation within this compound.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic absorption bands of the α,β-unsaturated ketone and the phenyl group. The carbonyl (C=O) stretching vibration of the conjugated ketone is expected to appear at a lower wavenumber (around 1660-1685 cm⁻¹) compared to a saturated ketone (typically 1715 cm⁻¹), due to the delocalization of π-electrons. orgchemboulder.com The carbon-carbon double bond (C=C) stretching of the cyclohexenone ring will likely be observed in the 1600-1640 cm⁻¹ region. Additionally, the aromatic C=C stretching vibrations of the phenyl group are anticipated to produce signals in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and aliphatic protons will appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of an α,β-unsaturated ketone typically displays two characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net For this compound, the extended conjugation involving the phenyl group is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength, likely in the range of 250-300 nm. researchgate.net The weaker n → π* transition is anticipated to appear at a longer wavelength, around 310-330 nm. indexcopernicus.com The position and intensity of these absorption maxima are sensitive to the solvent polarity.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Functional Group / Transition | Expected Absorption Range |
| IR Spectroscopy | C=O (conjugated ketone) | 1660-1685 cm⁻¹ |
| C=C (alkene) | 1600-1640 cm⁻¹ | |
| C=C (aromatic) | 1450-1600 cm⁻¹ | |
| C-H (aromatic) | 3000-3100 cm⁻¹ | |
| C-H (aliphatic) | 2850-3000 cm⁻¹ | |
| UV-Vis Spectroscopy | π → π | 250-300 nm |
| n → π | 310-330 nm |
Note: These ranges are based on typical values for structurally similar compounds.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Intermolecular Interactions
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. While a specific crystal structure for this compound is not available in the searched literature, analysis of related substituted cyclohexenone structures allows for a detailed prediction of its solid-state characteristics.
The cyclohexenone ring is expected to adopt a non-planar conformation, likely a half-chair or twist-boat conformation, to minimize steric strain. The bond lengths within the enone moiety (O=C1-C2=C3) will reflect the partial double bond character due to electron delocalization. The phenyl group at the C4 position will be oriented to minimize steric hindrance with the adjacent methyl group and the cyclohexene ring.
Table 3: Predicted Crystallographic Parameters and Intermolecular Interactions for this compound
| Parameter | Predicted Feature |
| Crystal System | Monoclinic or Orthorhombic (common for such organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |
| Ring Conformation | Half-chair or Twist-boat |
| Key Intermolecular Interactions | C-H···O hydrogen bonds, π-π stacking |
Note: These predictions are based on the analysis of crystal structures of similar phenyl-substituted cyclic compounds.
Applications of Cyclohexenone Derivatives in Advanced Organic Synthesis
Strategic Building Blocks for Complex Molecular Architectures
Cyclohexenone derivatives are fundamental building blocks in the synthesis of intricate molecular frameworks due to their ability to undergo a variety of chemical reactions that enable the formation of new rings and stereocenters. wikipedia.orgjk-sci.com Key reactions such as the Robinson annulation and the Diels-Alder reaction are classic methods for the construction of six-membered rings, which are ubiquitous in organic compounds. wikipedia.orglscollege.ac.in
The Robinson annulation, for instance, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a cyclohexenone ring. wikipedia.orgjk-sci.com This method is instrumental in the synthesis of fused ring systems, which are common in steroids and other natural products. wikipedia.org The versatility of the cyclohexenone scaffold allows for further functionalization, making it a valuable intermediate in multi-step syntheses.
The Diels-Alder reaction, a [4+2] cycloaddition, provides another powerful route to substituted cyclohexene (B86901) derivatives. lscollege.ac.in The reaction between a conjugated diene and a dienophile can be tailored to control the stereochemistry of the resulting cyclic product, which is crucial for the synthesis of complex, biologically active molecules. lscollege.ac.in
The following table illustrates how different synthetic methods can be employed to generate substituted cyclohexenone derivatives, which serve as key intermediates in organic synthesis.
| Reaction Type | Reactants | Product Type | Significance in Synthesis |
| Robinson Annulation | Ketone, α,β-Unsaturated Ketone | Substituted Cyclohexenone | Formation of fused ring systems; key step in steroid synthesis. wikipedia.orgjk-sci.com |
| Diels-Alder Reaction | Conjugated Diene, Dienophile | Substituted Cyclohexene | Construction of six-membered rings with stereochemical control. lscollege.ac.inmasterorganicchemistry.com |
| Michael Addition | Enolate, α,β-Unsaturated Ketone | 1,5-Diketone (precursor to cyclohexenone) | Formation of carbon-carbon bonds; intermediate in annulation reactions. jk-sci.commasterorganicchemistry.com |
Precursors in Natural Product Synthesis
The cyclohexenone framework is a common feature in a vast number of natural products, and as such, its derivatives are critical precursors in their total synthesis. wikipedia.orgnih.gov The ability to introduce various substituents and control stereochemistry on the cyclohexenone ring makes it an ideal starting point for building complex natural product skeletons. nih.gov
For example, the synthesis of various terpenes and steroids often relies on the initial construction of a cyclohexenone core, which is then elaborated through a series of reactions to yield the final natural product. wikipedia.org The strategic placement of functional groups on the cyclohexenone precursor allows for subsequent ring formations, functional group interconversions, and stereochemical modifications.
The application of photochemical reactions, such as the [2+2] photocycloaddition, with cyclohexenone derivatives has also been a powerful tool in natural product synthesis. nih.gov These reactions enable the construction of strained ring systems and complex polycyclic architectures that are characteristic of many biologically active natural products. nih.gov
Below is a table summarizing the role of cyclohexenone derivatives as precursors in the synthesis of notable classes of natural products.
| Natural Product Class | Key Cyclohexenone-based Strategy | Example of Synthetic Utility |
| Steroids | Robinson Annulation | Construction of the core steroidal ring system. wikipedia.orgresearchgate.net |
| Terpenoids | Various Annulation and Cycloaddition Reactions | Formation of complex polycyclic terpene skeletons. |
| Alkaloids | Aza-Robinson Annulation | Synthesis of fused bicyclic amides as alkaloid precursors. nih.gov |
Intermediates for the Synthesis of Heterocyclic Compounds
Cyclohexenone derivatives are not only precursors for carbocyclic systems but also serve as valuable intermediates in the synthesis of a wide range of heterocyclic compounds. mdpi.com The reactive sites within the cyclohexenone molecule, namely the carbonyl group and the double bond, can be exploited to introduce heteroatoms and construct heterocyclic rings.
One notable example is the synthesis of quinazoline (B50416) derivatives. For instance, 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones can be synthesized from 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), a related cyclic ketone, through a one-pot multicomponent reaction with aryl aldehydes and thiourea. mdpi.com This reaction demonstrates how the cyclohexenone scaffold can be transformed into a more complex heterocyclic system with potential biological activity. mdpi.com
Furthermore, photochemical cyclizations of compounds derived from cyclohexenones can lead to the formation of various other heterocyclic systems, expanding the synthetic utility of this versatile scaffold. chim.it
The following table provides examples of heterocyclic compounds that can be synthesized from cyclohexenone derivatives.
| Heterocyclic System | Synthetic Approach | Starting Material (Cyclohexenone-related) |
| Quinazolinones | Multicomponent Reaction | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) mdpi.com |
| Pyrimidines | Condensation with Amidines | Substituted Ketones baranlab.org |
| Phenanthridines | Photocyclization of Isoxazoles | Derived from cyclohexenone precursors chim.it |
Development of Novel Scaffolds for Chemical Biology Research
In the field of chemical biology, there is a constant need for novel molecular scaffolds to explore biological space and identify new therapeutic agents. Cyclohexenone derivatives provide an excellent starting point for the development of libraries of diverse compounds due to the facility with which they can be modified. nih.gov
The synthesis of libraries of cyclohexenone-based compounds allows for high-throughput screening to identify molecules with interesting biological activities. nih.gov The similarity of the cyclohexenone scaffold to quinone structures, which are known to play various biological roles, suggests that these derivatives could be a rich source of new bioactive molecules. nih.gov
By systematically varying the substituents on the cyclohexenone ring, it is possible to generate a collection of structurally related compounds with a range of physicochemical properties. This diversity is crucial for probing protein-ligand interactions and for the development of new drug candidates. The use of cyclohexenone derivatives as building blocks for fragment-based drug discovery is another promising area of research. whiterose.ac.uk
The table below outlines the approaches for utilizing cyclohexenone derivatives in the development of novel scaffolds for chemical biology.
| Approach | Methodology | Potential Application |
| Combinatorial Synthesis | Generation of libraries of diverse cyclohexenone derivatives. nih.gov | High-throughput screening for bioactive compounds. |
| Scaffold Hopping | Using cyclohexenone-based structures to mimic known bioactive scaffolds. | Discovery of novel inhibitors for enzymes like phosphodiesterases. nih.gov |
| Fragment-Based Drug Discovery | Synthesis of small, cyclohexenone-containing fragments for screening. whiterose.ac.uk | Identification of starting points for the development of new drugs. |
Future Research Directions for 4,5 Dimethyl 4 Phenyl 2 Cyclohexen 1 One
Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of highly substituted cyclohexenones such as 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one often requires multi-step procedures. chemrxiv.org Future research will likely focus on developing novel catalytic systems that can construct this complex scaffold with greater efficiency and stereocontrol.
Key areas for exploration include:
Asymmetric Organocatalysis : N-heterocyclic carbenes (NHCs) and chiral Brønsted acids have emerged as powerful tools for constructing cyclic scaffolds. researchgate.netacs.org Research into organocatalysts that can mediate an asymmetric Robinson annulation or a related cyclization pathway could provide enantiomerically pure this compound.
Transition Metal Catalysis : Palladium-catalyzed aerobic dehydrogenation offers a direct method for converting saturated cyclic ketones into enones, using oxygen as the ultimate oxidant. organic-chemistry.orgnih.gov Adapting this methodology could provide a more atom-economical route. Similarly, gold(I)-catalyzed hydrative cyclization of diynes presents a powerful method for accessing substituted cyclohexenones and could be explored for precursors to the target molecule. chemrxiv.org
Dual Catalysis Systems : Combining two different catalytic cycles (e.g., a metal catalyst and an organocatalyst) can enable novel transformations that are not possible with either catalyst alone. Future work could investigate dual catalytic systems to construct the quaternary stereocenter and the cyclohexenone ring in a single, highly selective operation.
| Catalytic Approach | Potential Advantages for Synthesis | Key Research Objective | Relevant Findings |
| Asymmetric Organocatalysis | Access to enantiomerically pure products; metal-free conditions. | Development of catalysts for stereoselective annulation reactions. | Chiral Brønsted acids have been used for enantioselective Morita-Baylis-Hillman reactions of cyclohexenone. organic-chemistry.org |
| Palladium Catalysis | High efficiency; use of O₂ as a green oxidant. | Achieving selective dehydrogenation without aromatization to a phenol. | Pd(DMSO)₂(TFA)₂ has been identified as an effective catalyst for converting cyclic ketones to enones. nih.gov |
| Gold(I) Catalysis | Mild reaction conditions; formation of highly substituted rings. | Design of suitable diyne precursors for hydrative cyclization. | Gold(I) complexes are effective for the hydrative cyclization of 1,6-diynes to yield cyclohexenone derivatives. chemrxiv.orgorganic-chemistry.org |
| Biocatalysis | High selectivity; environmentally benign conditions. | Engineering enzymes for non-natural cyclization reactions. | The bacterium Pseudomonas putida KT2440 has been engineered to metabolize cyclic ketones. rsc.org |
Investigation of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of the this compound core is rich, but many potential transformation pathways remain unexplored. Future studies could uncover novel reactions by subjecting the molecule to a variety of conditions.
Photochemistry : The photochemistry of carbonyl compounds is a significant area of study. nih.gov Theoretical modeling of cyclohexanone (B45756) photochemistry predicts that ring-opening via C-Cα bond cleavage is a major pathway following photoexcitation. uci.edu Investigating the photochemical behavior of this compound could reveal unique rearrangement or fragmentation pathways influenced by the phenyl and dimethyl substituents.
Electrochemical Synthesis : Electrosynthesis offers a sustainable alternative to traditional reagent-based redox reactions. Exploring the electrochemical oxidation or reduction of this compound could lead to novel dimerization, functionalization, or ring-transformation products.
High-Throughput Experimentation : Utilizing automated screening platforms to test a wide array of reagents and catalysts against this compound could rapidly identify unexpected reactivity and lead to the discovery of novel chemical transformations.
Application of Advanced Computational Modeling to Predict Reaction Outcomes
Computational chemistry is an increasingly powerful tool for understanding and predicting chemical reactivity. Applying advanced modeling techniques to this compound can guide experimental work and accelerate discovery.
Density Functional Theory (DFT) Studies : DFT calculations can be used to model reaction mechanisms, predict the stereochemical outcomes of catalytic reactions, and understand the electronic structure of transition states. This could be instrumental in designing more selective catalysts for its synthesis.
Molecular Dynamics (MD) Simulations : On-the-fly MD simulations can predict the distribution of photoproducts and the time scales for their formation, as has been done for cyclohexanone. nih.govuci.edu Such simulations for this compound would provide deep insight into its excited-state behavior.
Kinetic Modeling : Developing kinetic models for the synthesis or transformation of this compound can help optimize reaction conditions, improve yields, and understand the formation of byproducts. researchgate.net For instance, kinetic modeling of cyclohexene (B86901) autoignition has been used to understand its combustion characteristics, a methodology that could be adapted to study its reaction pathways under various conditions. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Translating the synthesis of complex molecules like this compound from batch to continuous flow processing offers numerous advantages in terms of safety, scalability, and efficiency.
Future research should focus on:
Developing Continuous Flow Modules : Designing specific reactor modules for the key bond-forming reactions in the synthesis (e.g., Michael addition, aldol (B89426) condensation, cyclization). The synthesis of tramadol, which involves a cyclohexanone core, has been successfully adapted to a multi-operation continuous-flow platform. vapourtec.comthieme-connect.com
In-line Purification : Integrating in-line purification technologies, such as liquid-liquid extraction or chromatography, would enable a fully automated "raw material-to-product" synthesis. thieme-connect.com
Process Parameter Optimization : Using automated feedback loops and machine learning algorithms to rapidly optimize reaction parameters like temperature, residence time, and stoichiometry for maximum yield and purity.
| Feature | Potential Advantage in Flow Synthesis | Research Objective |
| Heat Transfer | Superior control over reaction temperature, minimizing side reactions. | Design of microreactors with high surface-area-to-volume ratios. |
| Mass Transfer | Enhanced mixing and mass transfer, crucial for multiphasic reactions. | Use of static mixers and specialized reactor designs. |
| Safety | Small reactor volumes minimize risks associated with hazardous reagents or exothermic reactions. | Development of robust, contained flow systems. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up"). | Validation of flow protocols for consistent, long-term production. |
| Automation | Full automation reduces manual labor and improves reproducibility. | Integration of pumps, reactors, and analytical tools with control software. |
Sustainable Synthesis Method Development
Green chemistry principles are increasingly guiding the development of new synthetic methods. Future research on this compound should prioritize sustainability.
Atom Economy : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product. This includes exploring catalytic cycles that avoid stoichiometric reagents. nih.gov
Use of Greener Solvents : Replacing traditional volatile organic compounds with more environmentally benign solvents like water, ethanol, or ionic liquids, or developing solvent-free reaction conditions. chemistryresearches.irresearchgate.net
Biocatalysis and Biomass Conversion : Engineering enzymes or whole-cell systems to perform key synthetic steps offers a highly sustainable manufacturing approach. acs.org Additionally, exploring pathways to synthesize the cyclohexenone core from renewable biomass feedstocks, such as those derived from catalytic fast pyrolysis, presents a long-term goal for sustainable chemical production. rsc.org
| Sustainability Strategy | Approach | Target Improvement |
| Catalysis | Employing reusable heterogeneous or organocatalysts. | Reduce catalyst waste and cost. |
| Solvent Selection | Utilizing water, bio-derived solvents, or solvent-free conditions. | Minimize environmental impact and volatile organic compound (VOC) emissions. |
| Energy Efficiency | Using microwave or ultrasound irradiation; developing reactions at ambient temperature. | Lower energy consumption and carbon footprint. |
| Feedstock | Investigating routes from renewable biomass instead of petrochemicals. | Create a circular economy and reduce reliance on fossil fuels. |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4,5-Dimethyl-4-phenyl-2-cyclohexen-1-one, and how can purity be ensured?
- Methodological Answer : Begin with a Claisen-Schmidt condensation or Diels-Alder reaction using substituted acetophenone and cyclohexenone derivatives. Monitor reaction progress via TLC. Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Validate purity via HPLC (C18 column, methanol/water mobile phase) and melting point consistency .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methyl (δ ~1.2–1.5 ppm), phenyl (δ ~7.2–7.5 ppm), and enone carbonyl (δ ~200–210 ppm). Use DEPT-135 for CH/CH3 identification .
- IR Spectroscopy : Confirm carbonyl stretch (ν ~1680–1720 cm⁻¹) and conjugated double bond (ν ~1600 cm⁻¹) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of methyl or phenyl groups) .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rate 10°C/min, 25–400°C) to identify decomposition points.
- Photochemical Stability : Expose to UV light (254 nm) in quartz cells and monitor via UV-Vis spectroscopy for absorbance shifts .
- Solvent Compatibility : Test solubility in polar (DMSO, ethanol) and non-polar (hexane) solvents; monitor stability via NMR over 72 hours .
Advanced Research Questions
Q. What crystallographic challenges arise during structural refinement, and how can SHELXL be optimized?
- Methodological Answer :
- Disorder Handling : Use PART instructions in SHELXL to model disordered methyl/phenyl groups. Apply ISOR/SADI restraints to maintain geometry .
- Twinning : If data shows merohedral twinning (e.g., Rint > 0.05), use TWIN/BASF commands. Validate with Hooft/Y parameter convergence .
- High-Resolution Data : For synchrotron data (d < 0.8 Å), employ anisotropic displacement parameters and refine hydrogen positions using HFIX .
Q. How can discrepancies in reported reactivity data across solvent systems be resolved?
- Methodological Answer :
- Controlled Comparative Study : Replicate reactions in solvents of varying polarity (e.g., DMF vs. toluene) under inert conditions. Monitor kinetics via in-situ FTIR .
- Theoretical Modeling : Use DFT (B3LYP/6-31G*) to calculate solvent effects on transition states. Compare activation energies with experimental Arrhenius plots .
- Statistical Analysis : Apply ANOVA to assess solvent polarity’s impact on yield/purity, ensuring p < 0.05 significance .
Q. What advanced techniques are suitable for studying its interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with target PDB structures (e.g., cytochrome P450). Validate binding poses via MD simulations (GROMACS, 100 ns) .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure real-time binding kinetics (ka/kd) with purified receptors .
- Microscale Thermophoresis (MST) : Label the compound with fluorescent tags (e.g., Alexa Fluor 647) to quantify dissociation constants (Kd) in solution .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting spectral data in published studies?
- Methodological Answer :
- Reproducibility Checks : Re-run NMR/IR under identical conditions (solvent, concentration, temperature). Cross-validate with independent labs .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan; assess heterogeneity via I² statistics. Highlight solvent/temperature dependencies .
- Error Source Identification : Use root-cause analysis (e.g., Ishikawa diagram) to isolate instrumentation, sample prep, or environmental variables .
Q. What strategies validate computational predictions of its physicochemical properties?
- Methodological Answer :
- QSAR Modeling : Train models on PubChem datasets (e.g., logP, solubility) using Random Forest regression. Validate with leave-one-out cross-validation (R² > 0.8) .
- Experimental Benchmarking : Compare predicted logP (e.g., ACD/Labs) with shake-flask measurements. Adjust atomic partial charges in simulations if deviations exceed 10% .
Tables for Key Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
